5-Bromo-2-butoxy-3-methylpyridine
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Overview
Description
5-Bromo-2-butoxy-3-methylpyridine is an organic compound with the molecular formula C10H14BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a butoxy group at the 2-position, and a methyl group at the 3-position
Mechanism of Action
Target of Action
It is known that brominated pyridine compounds often participate in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-butoxy-3-methylpyridine may act as an electrophile . The bromine atom in the compound can be replaced by a nucleophile in a process known as transmetalation . This reaction involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it can be inferred that the compound may facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
Brominated compounds like this are often used in organic synthesis as intermediates . They can participate in various types of reactions, including Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-3-methylpyridine typically involves the bromination of 2-butoxy-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
5-Bromo-2-butoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the butoxy group.
2-Butoxy-3-methylpyridine: Similar structure but lacks the bromine atom.
5-Bromo-2-butoxy-pyridine: Similar structure but lacks the methyl group.
Uniqueness: 5-Bromo-2-butoxy-3-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-bromo-2-butoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJJRNSIABFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682467 |
Source
|
Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-63-9 |
Source
|
Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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